

"comparison of 5-Phenylisoxazole-4-carboxylic acid with other isoxazole isomers"

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Compound of Interest

Compound Name: 5-Phenylisoxazole-4-carboxylic acid

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An In-Depth Comparative Guide to Phenylisoxazole Carboxylic Acid Isomers for Medicinal Chemists

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a testament to its metabolic stability and versatile pharmacophoric nature. However, the true potential of this heterocycle is unlocked through the precise placement of its substituents. A subtle shift in the position of a functional group can dramatically alter a molecule's interaction with a biological target, transforming an inactive compound into a potent drug candidate.

This guide provides a comprehensive comparison of **5-Phenylisoxazole-4-carboxylic acid** and its key structural isomers. We will dissect the nuanced differences in their physicochemical properties, synthetic accessibility, and biological activities, providing the field-proven insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their discovery programs.

The Critical Role of Isomerism: A Physicochemical Perspective

The positioning of the phenyl and carboxylic acid groups around the isoxazole core dictates the molecule's electronic distribution, acidity, lipophilicity, and overall three-dimensional shape. These fundamental characteristics are paramount as they govern the ADME (Absorption,

Distribution, Metabolism, and Excretion) profile of a potential drug. A comparative analysis reveals significant, albeit subtle, differences among the isomers.[1][2]

Table 1: Comparative Physicochemical Properties of Phenylisoxazole Carboxylic Acid Isomers

Isomer	Structure	Predicted pKa	Predicted cLogP	Key Structural Insights
5- Phenylisoxazole- 4-carboxylic acid	Phenyl at C5, COOH at C4	~2.1[3]	~2.4	The carboxyl group is adjacent to the phenyl-substituted carbon. This proximity can lead to steric and electronic effects influencing acidity and receptor binding.
3- Phenylisoxazole- 4-carboxylic acid	Phenyl at C3, COOH at C4	~2.2	~2.5	Similar to its 5,4-counterpart, the C4-carboxyl group is influenced by the adjacent phenyl ring, though the different nitrogen position alters the ring's electronic nature.

3- Phenylisoxazole- 5-carboxylic acid	Phenyl at C3, COOH at C5	~3.5	~1.9[4]	The carboxyl group is attached to the carbon adjacent to the ring oxygen, which generally results in a less acidic profile compared to isomers with the carboxyl at the 4-position.
5- Phenylisoxazole- 3-carboxylic acid	Phenyl at C5, COOH at C3	~3.6	~2.4[5]	The carboxyl group at C3 is electronically distinct, influenced directly by the ring nitrogen, which impacts its acidity and hydrogen bonding potential.

Note: Predicted values are sourced from publicly available databases or calculated using computational models and should be confirmed experimentally.

The variation in pKa is particularly noteworthy. Isomers with the carboxylic acid at the C4 position are predicted to be more acidic. This difference can profoundly affect a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and ability to engage in ionic interactions with a target protein.[1][2]

Isomer-Specific Synthesis: Strategies and Protocols

The synthesis of a specific phenylisoxazole carboxylic acid isomer requires careful selection of starting materials and reaction conditions to control regioselectivity. The two most prevalent strategies involve the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a β -dicarbonyl compound with hydroxylamine.[6][7]

Caption: General synthetic pathways to phenylisoxazole carboxylic acid isomers.

Experimental Protocol: Synthesis of 3-Phenylisoxazole-4-carboxylic Acid

This protocol is adapted from established methodologies for preparing 3-substituted-4-isoxazole carboxylic acids and demonstrates a common industrial approach.[8]

Causality Behind Experimental Choices: This multi-step synthesis is designed for high regioselectivity and yield. The initial cyclization forms a stable isoxazol-5-one intermediate. The subsequent reaction with DMF-DMA activates the 4-position for a ring-opening and re-closure cascade, which selectively yields the 4-carboxylic acid isomer upon hydrolysis, preventing the formation of other isomers.[8]

Materials:

- Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate)
- Hydroxylamine hydrochloride
- Sodium hydroxide (NaOH)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Hydrochloric acid (HCl)
- Ethyl acetate

Step-by-Step Methodology:

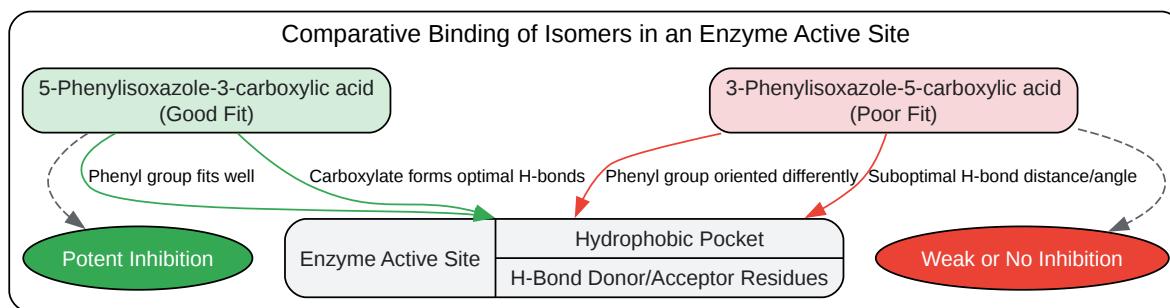
- Synthesis of 3-Phenylisoxazol-5(4H)-one:

- Dissolve ethyl 3-oxo-3-phenylpropanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in water.
- Cool the mixture to 0-5 °C and slowly add an aqueous solution of NaOH (2.2 eq) while maintaining the temperature.
- Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
- Acidify the mixture with HCl to pH 2-3 to precipitate the product. Filter, wash with cold water, and dry to obtain the isoxazolone intermediate.
- Synthesis of 4-((Dimethylamino)methylene)-3-phenylisoxazol-5(4H)-one:
 - Suspend the 3-phenylisoxazol-5(4H)-one (1.0 eq) in a suitable solvent like toluene.
 - Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 3-5 hours.
 - Cool the reaction mixture and collect the precipitated product by filtration. Wash with a cold solvent and dry.
- Hydrolysis to 3-Phenylisoxazole-4-carboxylic Acid:
 - Add the intermediate from step 2 (1.0 eq) to an aqueous solution of NaOH (1.0 eq).
 - Warm the mixture to approximately 40 °C and stir for 1 hour.^[8]
 - Monitor the reaction by TLC. Upon completion, cool the solution and acidify with concentrated HCl to pH 2-3.
 - Extract the aqueous layer multiple times with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-phenylisoxazole-4-carboxylic acid.

Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The isoxazole scaffold is present in a wide array of approved drugs. Phenylisoxazole derivatives, in particular, have shown promise as enzyme inhibitors and signaling modulators. [9][10] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[11][12]

The inhibitory activity is highly dependent on the isomer's structure, which dictates how the molecule fits into the enzyme's active site and forms key interactions.



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Caption: Hypothetical binding modes illustrating the impact of isomerism on enzyme inhibition.

As depicted, the 5-phenyl-3-carboxy isomer might position its phenyl group perfectly within a hydrophobic pocket while its carboxylate forms crucial hydrogen bonds, leading to potent inhibition. In contrast, the 3-phenyl-5-carboxy isomer, with its altered geometry, may fail to achieve this optimal binding orientation, resulting in significantly weaker activity. This principle underscores the necessity of synthesizing and testing multiple isomers during a lead optimization campaign. Other phenylisoxazole derivatives have demonstrated potent activity as antibacterial agents and histone deacetylase (HDAC) inhibitors, further highlighting the scaffold's therapeutic potential.[7][13][14]

Conclusion and Strategic Recommendations

This guide illustrates that the choice of a phenylisoxazole carboxylic acid isomer is a critical, data-driven decision. The subtle repositioning of the phenyl and carboxyl groups leads to

distinct physicochemical profiles, necessitates different synthetic strategies, and can result in vastly different biological outcomes.

For drug development professionals, we recommend the following strategic approach:

- **Parallel Synthesis:** Early in a project, synthesize and evaluate all accessible isomers to gain a comprehensive understanding of the SAR.
- **Physicochemical Profiling:** Experimentally determine key properties like pKa, solubility, and logP to build robust models that correlate structure with ADME characteristics.
- **Structural Biology:** Whenever possible, obtain co-crystal structures to visualize the binding mode of active isomers. This provides invaluable, actionable insights for further rational design.

By embracing the complexity of isomerism and systematically evaluating each variant, researchers can more effectively navigate the challenging path of drug discovery and unlock the full therapeutic potential of the phenylisoxazole scaffold.

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